N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide
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Overview
Description
N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides Oxalamides are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide typically involves the following steps:
Formation of Benzofuran-2-yl Propylamine: This can be achieved by reacting benzofuran with a suitable alkylating agent under basic conditions.
Formation of 3-Chloro-2-methylphenyl Isocyanate: This intermediate can be synthesized by reacting 3-chloro-2-methylphenylamine with phosgene or a phosgene substitute.
Coupling Reaction: The final step involves the reaction of benzofuran-2-yl propylamine with 3-chloro-2-methylphenyl isocyanate to form the desired oxalamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The chloro group on the aromatic ring can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran and chlorinated aromatic moieties could play a role in binding to these targets, while the oxalamide linkage may influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chlorophenyl)oxalamide
- N1-(3-(benzofuran-2-yl)propyl)-N2-(2-methylphenyl)oxalamide
- N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-4-methylphenyl)oxalamide
Uniqueness
N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-2-methylphenyl)oxalamide is unique due to the specific combination of its structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both benzofuran and chlorinated aromatic moieties, along with the oxalamide linkage, sets it apart from other related compounds.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-(3-chloro-2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-13-16(21)8-4-9-17(13)23-20(25)19(24)22-11-5-7-15-12-14-6-2-3-10-18(14)26-15/h2-4,6,8-10,12H,5,7,11H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLUNKKIBNKCLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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